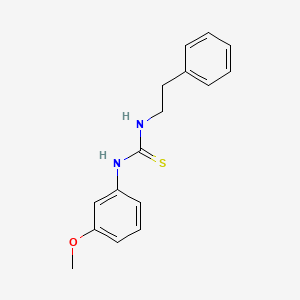
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been studied for its potential applications in various fields of scientific research. MPTU is a thiourea derivative that has been shown to possess interesting biochemical and physiological properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess interesting biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. In addition, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to modulate various cellular processes, including DNA replication, cell division, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its limited solubility in water and its potential side effects on certain cell types.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea, including its potential applications in drug development, cancer therapy, and neuroprotection. In drug development, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be used as a lead compound for the development of new drugs that target cancer cells or neurodegenerative diseases. In cancer therapy, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be used in combination with other drugs to enhance their anti-tumor effects. In neuroprotection, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be further studied for its potential to protect neurons from oxidative stress and apoptosis.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 3-methoxyaniline with 2-phenylethyl isothiocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea in high purity.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. In neuroscience, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. In immunology, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-9-5-8-14(12-15)18-16(20)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLXFIBSGWOWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


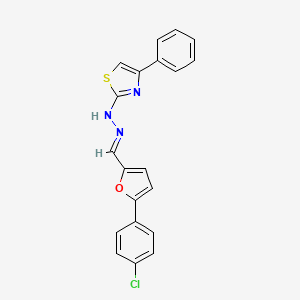
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)

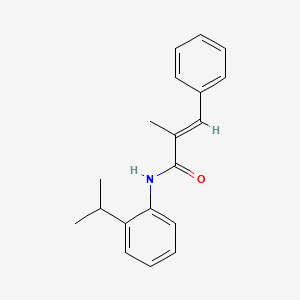

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
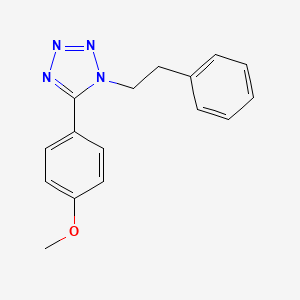
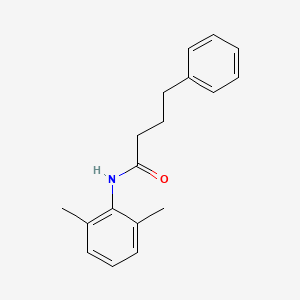
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)
